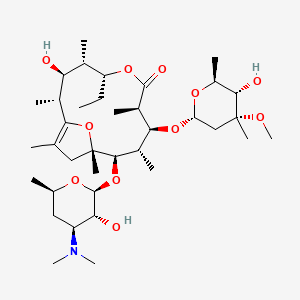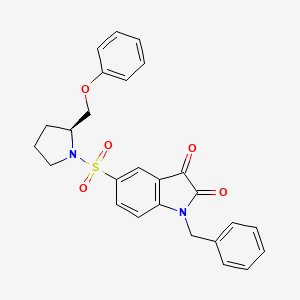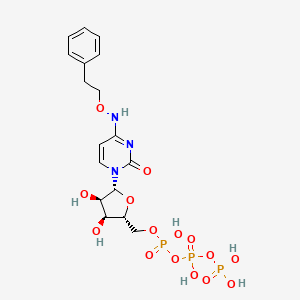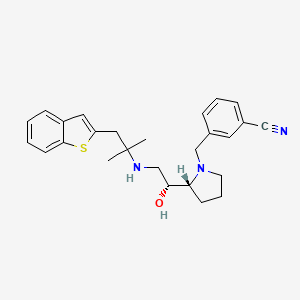![molecular formula C19H18FN5O B10772666 5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)
5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[18F]MK-1312 is a positron emission tomography (PET) tracer used for the quantification of metabotropic glutamate receptor subtype 1 (mGluR1) receptor occupancy. This compound is radiolabeled with fluorine-18, a positron-emitting radioisotope, making it suitable for imaging studies in nonhuman primates and potentially in clinical settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [18F]MK-1312 involves the nucleophilic displacement of a 2-chloropyridine precursor with [18F]potassium fluoride. This reaction is carried out under specific conditions to ensure the successful incorporation of the fluorine-18 isotope .
Industrial Production Methods: Industrial production of [18F]MK-1312 follows similar synthetic routes but on a larger scale. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions: [18F]MK-1312 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound’s stability and reactivity are crucial for its effectiveness as a PET tracer .
Common Reagents and Conditions: The key reagent used in the synthesis of [18F]MK-1312 is [18F]potassium fluoride. The reaction conditions include controlled temperature and solvent environments to facilitate the nucleophilic substitution process .
Major Products Formed: The primary product formed from the synthesis of [18F]MK-1312 is the radiolabeled PET tracer itself. The reaction’s success is measured by the yield and purity of [18F]MK-1312 .
Wissenschaftliche Forschungsanwendungen
[18F]MK-1312 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the distribution and density of mGluR1 receptors in the brain, providing valuable insights into neurological conditions and potential therapeutic targets . The compound’s ability to quantify receptor occupancy makes it a powerful tool for drug development and evaluation .
Wirkmechanismus
The mechanism of action of [18F]MK-1312 involves its binding to mGluR1 receptors in the brain. The compound’s fluorine-18 isotope emits positrons, which are detected by PET imaging to visualize receptor distribution. This binding is specific and allows for accurate quantification of mGluR1 receptor occupancy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to [18F]MK-1312 include other PET tracers used for imaging mGluR1 receptors, such as [18F]FITM and [11C]LY2428703 .
Uniqueness: What sets [18F]MK-1312 apart from other similar compounds is its high affinity and specificity for mGluR1 receptors. This makes it particularly effective for imaging studies and quantifying receptor occupancy in nonhuman primates and potentially in clinical settings .
Eigenschaften
Molekularformel |
C19H18FN5O |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18FN5O/c1-3-9-24-11-14-10-13(6-7-15(14)19(24)26)17-12(2)25(23-22-17)16-5-4-8-21-18(16)20/h4-8,10H,3,9,11H2,1-2H3/i20-1 |
InChI-Schlüssel |
NYDVTBHNZHBCKX-LRFGSCOBSA-N |
Isomerische SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)[18F])C |
Kanonische SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B10772583.png)
![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide](/img/structure/B10772584.png)
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B10772599.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772601.png)

![3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid](/img/structure/B10772627.png)
![(4R,6S)-6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772638.png)
![methyl 7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10772645.png)


![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772680.png)

![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)